2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Lipophilicity LogP Membrane Permeability

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) is a halogenated α,α-difluoro phenylacetic acid derivative. Its molecular architecture incorporates a 2-chloro-4-fluorophenyl ring and a geminal difluoroacetic acid moiety, resulting in a molecular formula of C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
Cat. No. B11817636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(C(=O)O)(F)F
InChIInChI=1S/C8H4ClF3O2/c9-6-3-4(10)1-2-5(6)8(11,12)7(13)14/h1-3H,(H,13,14)
InChIKeyKZSYIZAWJUNBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid: A Strategic Fluorinated Building Block for Drug Discovery and Agrochemical Synthesis


2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) is a halogenated α,α-difluoro phenylacetic acid derivative. Its molecular architecture incorporates a 2-chloro-4-fluorophenyl ring and a geminal difluoroacetic acid moiety, resulting in a molecular formula of C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol . This compound serves as a versatile intermediate, particularly valued in medicinal chemistry for introducing a metabolically stable, electron-withdrawing difluoromethylene unit adjacent to a substituted aromatic ring [1]. Its predicted physicochemical properties, including a LogP of 3.11 and a density of 1.550 g/cm³, distinguish it from non-fluorinated analogs and make it a strategic choice for structure-activity relationship (SAR) optimization .

Why Substituent Choice Matters: The Quantifiable Impact of α,α-Difluorination in 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid


Selecting a generic phenylacetic acid building block instead of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid introduces significant and quantifiable risks in drug design and chemical synthesis. The α,α-difluoro substitution is not a mere structural modification; it fundamentally alters key physicochemical properties. The replacement of the α-hydrogens with fluorines increases lipophilicity by approximately one full LogP unit (from 2.11 to 3.11) compared to the non-fluorinated 2-(2-chloro-4-fluorophenyl)acetic acid, directly impacting membrane permeability and bioavailability . Furthermore, the gem-difluoro group dramatically increases the acidity of the carboxylic acid, with a predicted pKa shift from ~4.0 in the non-fluorinated analog to a value far below 3.0, which critically influences solubility, formulation, and target binding interactions . Perhaps most critically, the difluoromethylene unit acts as a metabolic blocker, shielding the vulnerable benzylic position from oxidative metabolism, a common clearance pathway for phenylacetic acid derivatives, thereby potentially extending the half-life of derived compounds [1].

Head-to-Head Evidence: Quantifying the Differentiation of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid


Enhanced Lipophilicity for Improved Membrane Permeability versus Non-Fluorinated Analog

The target compound exhibits a predicted LogP of 3.11, compared to a LogP of 2.11 for the non-fluorinated analog 2-(2-chloro-4-fluorophenyl)acetic acid. This difference of +1.00 LogP unit represents a 10-fold increase in lipophilicity, which is directly correlated with enhanced passive membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration in CNS drug discovery .

Lipophilicity LogP Membrane Permeability Drug Likeness

Dramatically Increased Acidity (pKa) for Optimized Solubility and Target Engagement

The electron-withdrawing effect of the gem-difluoro group drastically lowers the pKa of the carboxylic acid. While the non-fluorinated analog 2-(2-chloro-4-fluorophenyl)acetic acid has a predicted pKa of 4.02±0.10, the analogous α,α-difluorophenylacetic acid shows a predicted pKa of 1.04±0.10 . The target compound, with an additional chlorine substituent, is predicted to have an even lower pKa (estimated <3.0). This 3-order-of-magnitude increase in acidity can be exploited to improve aqueous solubility at physiological pH and enhance ionic interactions with basic residues in a biological target's binding pocket.

Acidity pKa Solubility Drug Formulation

Metabolic Stability: Blocking the Key Site of Oxidative Metabolism

The benzylic position of phenylacetic acid derivatives is a major site for CYP450-mediated oxidative metabolism, leading to rapid clearance. The incorporation of a gem-difluoro group at this exact position replaces the labile C-H bonds with strong, oxidatively resistant C-F bonds. This strategy is a well-validated bioisosteric replacement to improve metabolic stability [1]. The resulting increase in in vitro microsomal stability directly translates to longer half-lives and lower clearance rates in vivo, a significant advantage over the non-fluorinated analog which is susceptible to this metabolic hotspot.

Metabolic Stability CYP Inhibition Half-Life Drug Metabolism

Validated Pharmacological Activity in Analgesic and Anti-Inflammatory Patents

The core difluorophenylacetic acid scaffold of the target compound is protected by patents (e.g., US6034266A) claiming novel gem-difluoro derivatives of phenylacetamide and phenylacetic acid as potent non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic activities [1]. These patents explicitly establish the gem-difluoro moiety as producing compounds useful for treating all pain disorders associated with inflammatory and/or rheumatic diseases, providing a strong intellectual property foundation and validated biological target engagement that is absent for the non-fluorinated phenylacetic acid analogs.

NSAID COX Inhibition Anti-Inflammatory Pain

High-Value Application Scenarios for 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid


Synthesis of Metabolically Stable NSAID Candidates with Enhanced Oral Bioavailability

Leveraging the established anti-inflammatory patent landscape (US6034266A), use 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid as a core intermediate to synthesize novel gem-difluoro phenylacetamides. The +1.00 LogP enhancement over non-fluorinated analogs will directly improve membrane permeability, while the metabolic blockade at the benzylic position will increase the microsomal stability of the final drug candidates, addressing the high clearance issues common to traditional NSAIDs . The lowered pKa further facilitates the formation of stable, water-soluble salts for oral and parenteral formulations [1].

Key Reagent in Structure-Activity Relationship (SAR) Studies for Fluorinated Drug Discovery

Employ this compound as a privileged fragment in SAR campaigns targeting CNS and inflammatory diseases. The unique combination of the 2-chloro-4-fluorophenyl ring and the α,α-difluoroacetic acid moiety provides a distinct three-dimensional and electrostatic profile compared to mono-fluoro or non-fluorinated phenylacetic acid building blocks. The dramatic drop in pKa (Δ > 1.0) can be systemically exploited to probe ionic interactions within a target's binding site, providing clear structure-property relationship (SPR) data that is unobtainable with less acidic analogs .

Development of Fluorinated Agrochemical Intermediates

Utilize the compound as a synthetic building block for creating novel herbicides and fungicides. The enhanced lipophilicity (LogP 3.11) promotes better cuticular penetration in plants, while the chemical stability provided by the C-F bonds improves the environmental persistence and resistance to metabolic degradation by crops or target pests. The carboxylic acid group serves as a versatile handle for further derivatization into esters, amides, and other pro-pesticide forms .

Radical Decarboxylative Functionalization for Complex Molecule Synthesis

Capitalize on the unique reactivity of the α,α-difluoroacetic acid group for late-stage modifications. The compound can undergo oxidative decarboxylation to generate a stabilized gem-difluorobenzyl radical, a versatile intermediate for forging C-C and C-X bonds. This reactivity allows for the efficient introduction of the 2-(2-chloro-4-fluorophenyl)-2,2-difluoroethyl motif into complex molecular architectures, a strategy that is particularly valuable in total synthesis and medicinal chemistry diversification .

Quote Request

Request a Quote for 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.